molecular formula C12H9BrClN B14022187 4-(4-Bromo-3-methylphenyl)-2-chloropyridine

4-(4-Bromo-3-methylphenyl)-2-chloropyridine

Cat. No.: B14022187
M. Wt: 282.56 g/mol
InChI Key: BGLCQNBKUSDNKX-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylphenyl)-2-chloropyridine is an organic compound with the CAS Number 1539429-62-3 and a molecular weight of 282.56 . It is a solid substance with a molecular formula of C12H9BrClN . This compound is characterized by a pyridine ring that is substituted with a chlorine atom at the 2-position and a 4-bromo-3-methylphenyl group . The presence of both bromine and chlorine atoms on its structure makes it a valuable building block in synthetic organic chemistry, particularly for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is used to create biaryl derivatives for pharmaceutical and materials science research . While specific research applications for this exact compound are not fully documented in the public domain, its structural features are consistent with those used in the development of bioactive molecules and functional materials . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9BrClN

Molecular Weight

282.56 g/mol

IUPAC Name

4-(4-bromo-3-methylphenyl)-2-chloropyridine

InChI

InChI=1S/C12H9BrClN/c1-8-6-9(2-3-11(8)13)10-4-5-15-12(14)7-10/h2-7H,1H3

InChI Key

BGLCQNBKUSDNKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=NC=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Bromo-3-methylphenyl Moiety

A critical precursor for the target compound is 4-bromo-3-methylphenyl derivatives. One efficient method to prepare 4-bromo-3-methylphenyl compounds involves bromination of 3-methylphenyl ethers or anisoles under vapor phase conditions. According to a patent (EP0420556A2), 3-alkylanisole vapor is reacted with bromine vapor at reduced pressure (10 mm to 200 mm mercury, preferably around 50 mm Hg) and temperatures below 100 °C to yield 4-bromo-3-alkylanisoles with minimal dibrominated impurities. This method eliminates the need for solvents, increases productivity, and reduces purification steps, making it industrially attractive. The 3-methyl group is a typical alkyl substituent used in this method.

Preparation of 2-Chloropyridine Derivatives

The pyridine part of the molecule, specifically 2-chloropyridine, can be prepared or functionalized via halogenation or substitution reactions. A notable approach is the preparation of 2-methyl-4-bromopyridine, which shares structural similarity and can be adapted for 2-chloropyridine derivatives. A Chinese patent (CN104974082A) describes a three-step synthetic route:

  • Condensation of diethyl malonate with 2-chloro-4-nitropyridine in toluene under basic conditions, followed by acidic decarboxylation to yield 2-methyl-4-nitropyridine.
  • Catalytic hydrogenation of 2-methyl-4-nitropyridine using palladium on carbon in methanol to obtain 2-methyl-4-aminopyridine.
  • Diazotization and bromination of 2-methyl-4-aminopyridine under acidic and low-temperature conditions to produce 2-methyl-4-bromopyridine.

This method is mild, easy to operate, scalable, and yields high purity products with molar yields around 94-95%.

Coupling of 4-Bromo-3-methylphenyl and 2-Chloropyridine Units

The key step to form 4-(4-Bromo-3-methylphenyl)-2-chloropyridine is the coupling of the bromomethylphenyl moiety with the chloropyridine ring. Suzuki cross-coupling reactions are widely employed for such biaryl bond formations. Literature reports (MDPI, PMC) illustrate the use of Suzuki-Miyaura coupling to synthesize related compounds by reacting aryl boronic acids with halogenated pyridine derivatives in the presence of palladium catalysts, bases such as potassium phosphate, and solvents like 1,4-dioxane/water mixtures at elevated temperatures (around 90 °C) under inert atmosphere for 18-24 hours.

The general procedure involves:

  • Mixing the halogenated pyridine (such as 2-chloropyridine derivative) with 4-bromo-3-methylphenyl boronic acid or vice versa.
  • Adding a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
  • Using a base such as potassium phosphate.
  • Heating the mixture in a 1,4-dioxane/water solvent system under argon.
  • Purifying the product by column chromatography.

This method allows selective coupling at the desired positions with moderate to high yields and is adaptable for various substituents.

Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome Yield (%) Reference
1 Bromination of 3-methylanisole Vapor phase bromination: 3-methylanisole vapor + bromine vapor, 10-200 mm Hg, <100 °C 4-Bromo-3-methylanisole High
2 Condensation and Decarboxylation Diethyl malonate + 2-chloro-4-nitropyridine in toluene, basic conditions, then acidic decarboxylation 2-Methyl-4-nitropyridine 95
3 Catalytic Hydrogenation 2-Methyl-4-nitropyridine + Pd/C catalyst, methanol, H2, 20 °C, 15 h 2-Methyl-4-aminopyridine 94
4 Diazotization and Bromination 2-Methyl-4-aminopyridine + HBr, bromine addition at -10 to 0 °C, sodium nitrite, pH adjustment 2-Methyl-4-bromopyridine 95
5 Suzuki Cross-Coupling Halogenated pyridine + 4-bromo-3-methylphenyl boronic acid, Pd catalyst, K3PO4 base, 1,4-dioxane/H2O, 90 °C, 18-24 h This compound Moderate to High

Research Discoveries and Notes

  • The vapor phase bromination method for 4-bromo-3-methylphenyl derivatives is industrially advantageous due to elimination of solvents and minimal purification requirements.
  • The multi-step preparation of 2-methyl-4-bromopyridine demonstrates high yields and scalability, which can be adapted to prepare 2-chloropyridine derivatives needed for the target compound.
  • Suzuki-Miyaura coupling remains the most reliable and versatile method for forming the biaryl linkage between the bromomethylphenyl and chloropyridine moieties. Reaction conditions such as choice of catalyst, base, and solvent system critically influence yield and selectivity.
  • Purification techniques like silica gel column chromatography are standard for isolating the target compound with high purity after coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenyl)-2-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(4-Bromo-3-methylphenyl)-2-chloropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenyl)-2-chloropyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Activity

The 2-chloropyridine moiety is critical in influencing reactivity. For example:

  • 2-Chloropyridine vs. 2-Bromopyridine : In copper(II) halide complexes, 2-chloropyridine forms syn-conformation dimers with intra-dimer Cu···Cl contacts (2.956 Å), whereas 2-bromopyridine adopts an anti-conformation and lacks significant intermolecular interactions (<5.0 Å). This highlights how halogen size (Cl vs. Br) alters molecular packing and coordination behavior .
  • Ortho-Substituent Effects: In Rh₂(S-TPPTTL)₄-catalyzed cyclopropanation, 2-chloropyridine enhances enantioselectivity (84–92% ee) for ortho-substituted diazoacetates but reduces it (0–41% ee) for non-ortho-substituted analogs. This contrasts with additives like 2-bromopyridine, which are less effective, emphasizing the unique electronic influence of the chlorine atom .

Bioactivity and Toxicity

  • Genotoxicity: Neonicotinoids like imidacloprid and nitenpyram, which contain 2-chloropyridine moieties, induce DNA damage in human lymphoma cells (U-937) when metabolized with human liver S9 fractions. This bioactivation is attributed to N-oxidation of the pyridine ring, a process less pronounced in non-chlorinated analogs .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogs

Compound Melting Point (°C) Solubility Key Reactivity
2-Chloropyridine ~35–37 Miscible in DMSO Nucleophilic substitution at C2; catalytic additive
4-Bromo-2-chloropyridin-3-amine Not reported Polar solvents Cross-coupling precursor; pharmaceutical intermediate
5-(4-Bromobenzoyl)-2-chloropyridine Not reported Organic solvents Suzuki coupling substrate; potential kinase inhibitor

Biological Activity

4-(4-Bromo-3-methylphenyl)-2-chloropyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a brominated and chlorinated aromatic system, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C11_{11}H8_{8}BrClN, and it consists of a pyridine ring substituted with a 4-bromo-3-methylphenyl group and a chlorine atom. The synthesis typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling methods to introduce the halogenated substituents.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesNotable Properties
4-Bromo-3-methylphenyl-2-chloropyridinePyridine ring with bromo and chloroPotential for modulating protein interactions
N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridineSimilar halogen substitutionsInvestigated for anticancer properties
2-Chloro-N-(2-chlorophenyl)pyridine-4-carboxamideContains chlorinated phenyl groupsExhibits different reactivity patterns

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives were screened for their ability to inhibit various cancer cell lines, showing IC50_{50} values in the low micromolar range.

Case Study: Anticancer Screening
In a study by Arafa et al., several derivatives were synthesized and tested against multiple cancer cell lines, including MDA-MB-468 (breast cancer) and HCT-116 (colon cancer). The most potent derivative showed an IC50_{50} of 0.67 µM against PC-3 prostate cancer cells, indicating strong antiproliferative effects compared to standard treatments like sorafenib .

Antibacterial Activity

The antibacterial properties of related compounds have also been explored. For example, studies on N-(4-bromo-3-methylphenyl)-pyrazine derivatives demonstrated varying degrees of activity against multidrug-resistant strains of Salmonella Typhi. The minimum inhibitory concentration (MIC) values ranged from 6.25 mg/mL to 100 mg/mL, with specific derivatives showing promising results .

Table 2: Antibacterial Activity of Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)
N-(4-bromo-3-methylphenyl)-pyrazine-2-carboxamide6.2512.5
N-(4-bromo-3-methylphenyl)-pyrazine-2-carboxamide (variant)12.525
N-(4-bromo-3-methylphenyl)-pyrazine-2-carboxamide (least active)50100

The biological activity of this compound may involve modulation of protein kinases and other signaling pathways. Molecular docking studies have suggested that the compound can form hydrogen bonds with key amino acid residues in target proteins, enhancing its binding affinity and specificity.

Figure 1: Molecular Interaction Model
A docking study revealed that the compound forms critical interactions with residues such as His153 and Arg420 in target proteins, which are essential for its inhibitory effects .

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